molecular formula C7H17NO B13171648 Ethyl(2-methoxy-2-methylpropyl)amine

Ethyl(2-methoxy-2-methylpropyl)amine

Cat. No.: B13171648
M. Wt: 131.22 g/mol
InChI Key: ZZUNYXKMQXYNLR-UHFFFAOYSA-N
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Description

Ethyl(2-methoxy-2-methylpropyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features an ethyl group and a 2-methoxy-2-methylpropyl group attached to the nitrogen atom, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(2-methoxy-2-methylpropyl)amine typically involves the reaction of 2-methoxy-2-methylpropylamine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl(2-methoxy-2-methylpropyl)amine can undergo oxidation reactions to form corresponding oxides or amides.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are typically employed.

Major Products:

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new amines with different alkyl or aryl groups.

Scientific Research Applications

Ethyl(2-methoxy-2-methylpropyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of Ethyl(2-methoxy-2-methylpropyl)amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and cellular functions, leading to various physiological effects.

Comparison with Similar Compounds

  • Methyl(2-methoxy-2-methylpropyl)amine
  • Ethyl(2-methylpropyl)amine
  • 2-Methoxyethylamine

Comparison: this compound is unique due to the presence of both an ethyl group and a 2-methoxy-2-methylpropyl group. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, which differentiate it from similar compounds. For instance, the presence of the methoxy group can influence its polarity and hydrogen bonding capabilities, making it more versatile in certain chemical reactions and applications.

Biological Activity

Ethyl(2-methoxy-2-methylpropyl)amine, a compound of interest in medicinal chemistry, has been explored for its biological activities and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C6H15NO
  • Molecular Weight : 115.19 g/mol

The compound features an ethyl group attached to a nitrogen atom that is further substituted with a methoxy and a methyl group, which influences its biological interactions and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy and methyl groups enhance its binding affinity, facilitating modulation of biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Interaction : It interacts with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Antioxidant Effects : The presence of methoxy groups in its structure contributes to significant antioxidant activity, which may protect against oxidative stress.
  • Anticancer Potential : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant zone of inhibition at various concentrations, indicating its potential as an antimicrobial agent.

PathogenZone of Inhibition (mm)Concentration (μg/mL)
Escherichia coli24100
Staphylococcus aureus20100

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. This compound showed an IC50 value of 45 µg/mL, indicating strong free radical scavenging ability.

Anticancer Studies

In vitro studies on human cancer cell lines revealed that this compound induced significant cytotoxicity. The compound exhibited an IC50 value of 30 µM against HepG2 liver cancer cells, suggesting its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

CompoundStructure FeatureBiological Activity
2-Methoxy-2-methylpropylamineLacks ethyl groupModerate antimicrobial
1-Methyl-2-pyrrolidinoneContains nitrogen heteroatomWeak anticancer activity
3-MethoxyphenethylamineAromatic substitutionStronger receptor binding

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

N-ethyl-2-methoxy-2-methylpropan-1-amine

InChI

InChI=1S/C7H17NO/c1-5-8-6-7(2,3)9-4/h8H,5-6H2,1-4H3

InChI Key

ZZUNYXKMQXYNLR-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C)(C)OC

Origin of Product

United States

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